2-Isothiocyanatothiazole

Descripción

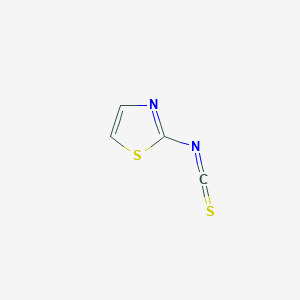

2-Isothiocyanatothiazole (chemical formula: C₄H₂N₂S₂) is a heterocyclic compound comprising a thiazole core substituted with an isothiocyanate (-N=C=S) group at the 2-position. The thiazole ring, a five-membered structure containing sulfur and nitrogen, confers stability and reactivity, while the isothiocyanate group enhances electrophilicity, enabling participation in nucleophilic addition and cycloaddition reactions . For instance, 2-aminothiazoles exhibit antibacterial and anti-inflammatory properties , while benzothiazoles with thiocyanate substituents demonstrate biocidal activity .

Propiedades

IUPAC Name |

2-isothiocyanato-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S2/c7-3-6-4-5-1-2-8-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNGQGSQAMGWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Isothiocyanatothiazole can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . Another method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases such as DBU .

Industrial Production Methods: Industrial production of this compound typically employs scalable and sustainable methods. For instance, a one-pot process under aqueous conditions using cyanuric acid as a desulfurylation reagent has been developed for the efficient production of isothiocyanates . This method is advantageous due to its simplicity and the use of less toxic reagents.

Análisis De Reacciones Químicas

Types of Reactions: 2-Isothiocyanatothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thioureas.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioureas.

Substitution: Thiocarbamates and related derivatives.

Aplicaciones Científicas De Investigación

2-Isothiocyanatothiazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Isothiocyanatothiazole involves its interaction with cellular components. It can disrupt membrane integrity and inhibit enzymes involved in redox balance and metabolism, leading to cell death . The compound’s electrophilic nature allows it to react with nucleophilic sites in proteins and DNA, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | C₄H₂N₂S₂ | 142.20 | Not reported | Organic solvents |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 90–92 | Water, ethanol |

| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 130–132 | DMSO, chloroform |

| 2-(Thiocyanatomethylthio)-benzothiazole | C₉H₆N₂S₃ | 254.36 | 72–74 | Acetone, dichloromethane |

Table 2. Key Research Findings

Research Findings and Challenges

- 2-Aminothiazole Derivatives: Demonstrated broad-spectrum antibacterial activity, with structure-activity relationships (SAR) indicating that electron-withdrawing groups enhance potency .

- Benzothiazole Synthesis : Herz reaction intermediates (e.g., dithiazole S-oxides) are sensitive to moisture, requiring anhydrous conditions for optimal yields .

- Thiocyanate-Containing Analogs : Exhibit higher environmental persistence due to sulfur content, necessitating careful wastewater management .

Actividad Biológica

2-Isothiocyanatothiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of isothiocyanates, characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a thiazole ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus cereus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

The inhibition zones were measured using the agar well diffusion method, indicating that this compound can effectively inhibit the growth of certain pathogenic bacteria .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It acts as a free radical scavenger, which is crucial for preventing oxidative stress-related damage.

Table 2: Antioxidant Activity (IC50 Values)

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 25 | 30 |

| Ascorbic Acid | 10 | 15 |

The results indicate that while it is less potent than ascorbic acid, it still exhibits significant antioxidant activity .

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at concentrations of 50 µM and above, there was a significant increase in early and late apoptotic cells compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress, which is implicated in various diseases.

- Signal Transduction Pathways : It may influence pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.